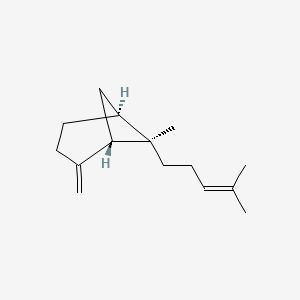
trans-beta-Bergamotene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bergamotene is a naturally occurring sesquiterpene found in various essential oils, including those of citrus fruits like bergamot. It is known for its distinctive aroma and is widely used in the fragrance industry. The compound exists in two geometric isomers, with (E)-Bergamotene being the trans isomer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bergamotene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of specific enzymes like sesquiterpene synthases, which facilitate the cyclization process.
Industrial Production Methods: Industrial production of (E)-Bergamotene is primarily achieved through the extraction from natural sources, such as the peel of bergamot oranges. The extraction process involves steam distillation, which helps in isolating the essential oil containing (E)-Bergamotene.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Bergamotene undergoes various chemical reactions, including:
Oxidation: This reaction can convert (E)-Bergamotene into its corresponding epoxide or alcohol derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the (E)-Bergamotene molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-Bergamotene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sesquiterpene biosynthesis and reaction mechanisms.
Biology: Research has shown that (E)-Bergamotene exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of infections and inflammatory conditions.
Industry: (E)-Bergamotene is extensively used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (E)-Bergamotene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: (E)-Bergamotene disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparación Con Compuestos Similares
(E)-Bergamotene can be compared with other similar sesquiterpenes, such as:
(Z)-Bergamotene: The cis isomer of bergamotene, which has different physical and chemical properties.
α-Humulene: Another sesquiterpene with similar structural features but different biological activities.
β-Caryophyllene: A sesquiterpene with notable anti-inflammatory and analgesic properties.
Uniqueness of (E)-Bergamotene:
Aroma: (E)-Bergamotene has a unique and pleasant aroma, making it highly valued in the fragrance industry.
Biological Activity: Its distinct antimicrobial and anti-inflammatory properties set it apart from other sesquiterpenes.
Propiedades
Número CAS |
15438-94-5 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1S,5S,6R)-6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3/t13-,14-,15+/m0/s1 |
Clave InChI |
DGZBGCMPRYFWFF-SOUVJXGZSA-N |
SMILES isomérico |
CC(=CCC[C@@]1([C@H]2CCC(=C)[C@@H]1C2)C)C |
SMILES canónico |
CC(=CCCC1(C2CCC(=C)C1C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



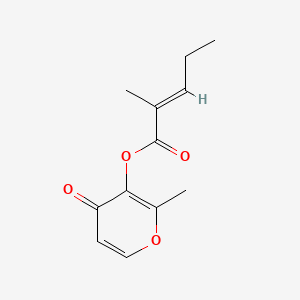


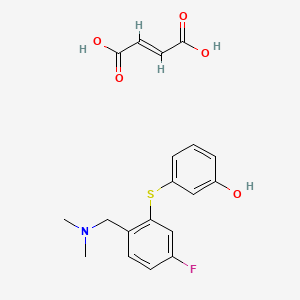
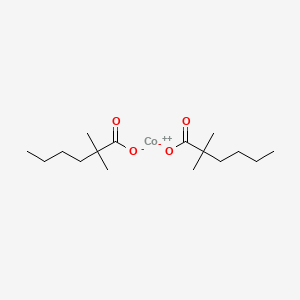

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
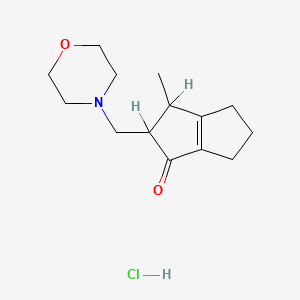
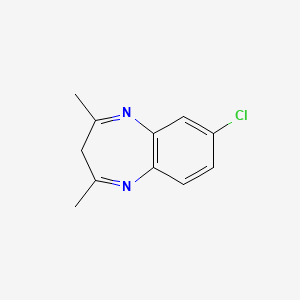
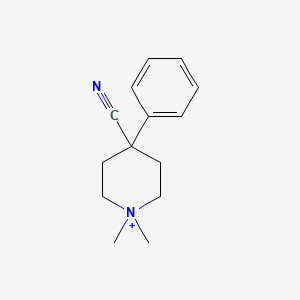
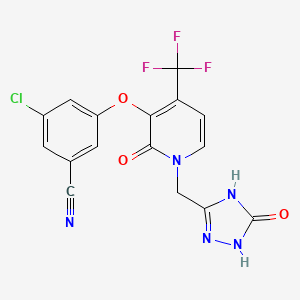
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
